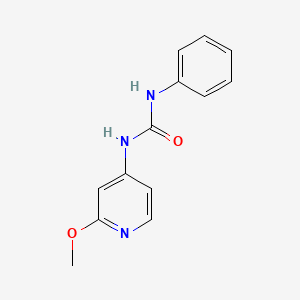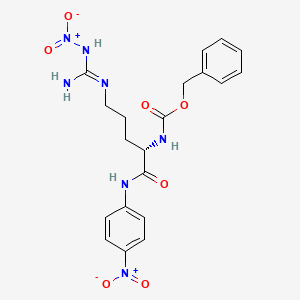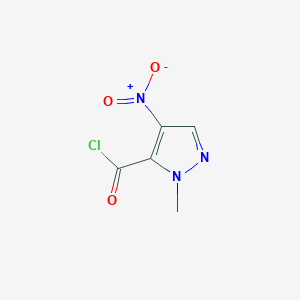
Cannabinodiol
Übersicht
Beschreibung
Cannabinodiol ist eine Cannabinoidverbindung, die in der Pflanze Cannabis sativa vorkommt. Es ist ein vollständig aromatisiertes Derivat von Cannabidiol und kann als Produkt der photochemischen Umwandlung von Cannabinol entstehen . This compound ist in der Cannabispflanze in geringen Konzentrationen vorhanden und war aufgrund seiner potenziellen therapeutischen Eigenschaften Gegenstand wissenschaftlicher Forschung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch die photochemische Umwandlung von Cannabinol synthetisiert werden. Dieser Prozess beinhaltet die Belichtung von Cannabinol mit Licht, was eine chemische Reaktion auslöst, die es in this compound umwandelt . Die spezifischen Reaktionsbedingungen, wie die Wellenlänge des Lichts und die Dauer der Belichtung, sind entscheidende Faktoren für die Optimierung der Ausbeute an this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound ist nicht so gut etabliert wie bei anderen Cannabinoiden wie Cannabidiol oder Tetrahydrocannabinol. Die Extraktions- und Reinigungsprozesse, die für andere Cannabinoide verwendet werden, können an this compound angepasst werden. Diese Prozesse beinhalten typischerweise die Extraktion von Cannabinoiden aus der Cannabispflanze mit Lösungsmitteln, gefolgt von der Reinigung mit Techniken wie der Hochleistungsflüssigkeitschromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in andere Cannabinoide umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound Chinone erzeugen, während die Reduktion andere Cannabinoide mit unterschiedlichen pharmakologischen Eigenschaften liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound wurde auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
This compound übt seine Wirkung durch Wechselwirkungen mit dem Endocannabinoidsystem aus, das Cannabinoidrezeptoren, Enzyme und endogene Liganden umfasst. Es wird angenommen, dass es die Aktivität der Cannabinoidrezeptoren 1 und 2 moduliert, die an verschiedenen physiologischen Prozessen beteiligt sind, wie z. B. Schmerzempfindung, Stimmungsregulation und Immunfunktion . This compound kann auch andere Signalwege beeinflussen, einschließlich derer, die mit Entzündungen und oxidativem Stress zusammenhängen .
Wissenschaftliche Forschungsanwendungen
Cannabinodiol has been studied for its potential therapeutic applications in various fields:
Wirkmechanismus
- The exact mechanism of action is not fully understood, but CBND’s binding to these receptors plays a crucial role .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Cannabinodiol, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes cannabinoid receptors, endocannabinoids, and enzymes responsible for the synthesis and degradation of endocannabinoids . This compound’s role in biochemical reactions involves its interaction with these components of the ECS .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability . These effects modify many physiological and pathophysiological processes .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It does not seem to interact with specific cannabinoid receptors, but it has been reported that it interacts with around 56 molecular targets, including ionotropic receptors, nuclear receptors, metabotropic receptors, and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to modulate activation in the striatum, medial temporal cortex, and midbrain in clinical high-risk patients . The level of activation following administration of this compound was intermediate between that in healthy controls and in clinical high-risk patients receiving placebo .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent protection in acute seizure models . This compound (up to 300 mg/kg) was not protective in the lamotrigine-resistant amygdala kindled rat .
Metabolic Pathways
This compound is involved in the metabolic pathways of the endocannabinoid system . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .
Transport and Distribution
This compound rapidly distributes into well-vascularized organs such as the lung, heart, brain, and liver . Distribution may be affected by body size and composition, and disease states influencing the permeability of blood–tissue barriers .
Subcellular Localization
The subcellular localization of this compound is primarily at the presynaptic level on axon terminals of interneurons . Reduction of GABA release from these terminals is the likely mechanism by which both endogenous and exogenous CB1 ligands interfere with hippocampal network oscillations and associated cognitive functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cannabinodiol can be synthesized through the photochemical conversion of cannabinol. This process involves the exposure of cannabinol to light, which induces a chemical reaction that converts it into this compound . The specific reaction conditions, such as the wavelength of light and the duration of exposure, are critical factors in optimizing the yield of this compound.
Industrial Production Methods
Industrial production of this compound is not as well-established as other cannabinoids like cannabidiol or tetrahydrocannabinol. the extraction and purification processes used for other cannabinoids can be adapted for this compound. These processes typically involve the extraction of cannabinoids from the cannabis plant using solvents, followed by purification using techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cannabinodiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other cannabinoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinones, while reduction can yield other cannabinoids with different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Cannabinodiol ähnelt anderen Cannabinoiden wie Cannabidiol, Cannabinol und Tetrahydrocannabinol. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Cannabidiol: Im Gegensatz zu Cannabidiol ist this compound vollständig aromatisiert und hat unterschiedliche pharmakologische Wirkungen.
Tetrahydrocannabinol: This compound hat nicht die psychoaktiven Wirkungen, die mit Tetrahydrocannabinol verbunden sind.
Ähnliche Verbindungen umfassen:
- Cannabidiol
- Cannabinol
- Tetrahydrocannabinol
- Cannabigerol
- Cannabichromene
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren pharmakologischen Profilen und potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHUZXSTKISQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045922 | |
| Record name | Cannabinodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39624-81-2 | |
| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabinodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABINODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)
![Oleic acid-[9,10-3H]](/img/structure/B1641182.png)


![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)







